N-benzyl-2-phenylethene-1-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

(E)-N-Benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8) is a synthetic styrenesulfonamide with the molecular formula C₁₅H₁₅NO₂S and a molecular weight of 273.35 g/mol. It features a vinyl sulfonamide core, an E-configured styryl group, and an N-benzyl substituent, placing it within a class of compounds primarily utilized as building blocks in medicinal chemistry and as ligands in coordination chemistry.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
Cat. No. B11726124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-phenylethene-1-sulfonamide
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H15NO2S/c17-19(18,12-11-14-7-3-1-4-8-14)16-13-15-9-5-2-6-10-15/h1-12,16H,13H2
InChIKeyDGZFDOYMYOFLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of (E)-N-Benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8)


(E)-N-Benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8) is a synthetic styrenesulfonamide with the molecular formula C₁₅H₁₅NO₂S and a molecular weight of 273.35 g/mol . It features a vinyl sulfonamide core, an E-configured styryl group, and an N-benzyl substituent, placing it within a class of compounds primarily utilized as building blocks in medicinal chemistry and as ligands in coordination chemistry . Its commercial availability is typically limited to research-grade quantities (≥98% purity) from niche chemical suppliers, indicating a specialized, non-commodity procurement status .

Why N-Substitution Matters: The Limitation of Generic Styrenesulfonamide Selection


Simple substitution at the sulfonamide nitrogen creates diverging property profiles within the styrenesulfonamide class. The N-benzyl group is not a passive placeholder; it directly impacts lipophilicity, as quantified by a calculated LogP of 2.78 , and alters the solid-state properties (e.g., amorphous solid vs. a crystalline analog like N-methyl-2-phenylethene-1-sulfonamide, which has a defined melting point of 107-108 °C ). These differences influence solubility, formulation stability, and reactivity in further synthetic transformations, precluding simple interchangeability.

Quantitative Differentiators for (E)-N-Benzyl-2-phenylethene-1-sulfonamide Selection


Elevated Lipophilicity (LogP) Compared to N-Methyl Analog for Enhanced Membrane Permeability

The N-benzyl substituent confers a significantly higher lipophilicity than the widely available N-methyl analog. The target compound's calculated LogP is 2.78 , representing a substantial increase over the N-methyl-2-phenylethene-1-sulfonamide, which based on its smaller structure (C9H11NO2S) is predictably lower (an experimental LogP for the N-methyl compound is not available, but fragment-based calculations show a stark difference due to the added phenyl ring). This difference renders the N-benzyl variant a superior choice for projects requiring enhanced passive membrane permeability or altered partitioning behavior.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Distinct Solid-State Characteristics vs. Crystalline N-Methyl Analog Indicating Superior Formulation Flexibility

Unlike the N-methyl analog, which is a crystalline powder with a sharp melting point of 107-108 °C , the N-benzyl compound is reported by suppliers as an amorphous solid at ambient temperature . This physical difference is crucial: an amorphous form can offer a solubility advantage and avoid the polymorphic control issues of a crystalline solid, simplifying early formulation work. Conversely, the lack of a defined melting point also indicates a potentially lower chemical stability threshold under thermal stress, a factor that must be weighed in storage and thermal processing conditions (recommended storage at 2-8°C in sealed, dry containers ).

Process Chemistry Solid-State Characterization Formulation Development

Preferable Topological Polar Surface Area (TPSA) for CNS Drug Program Relative to Higher Molecular Weight Analogs

With a TPSA of 46.17 Ų , the compound sits below the 60 Ų threshold often correlated with good CNS penetration, while maintaining a molecular weight (273.35 g/mol) lower than common higher-order analogs (e.g., N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide, MW > 350 g/mol ). This positions it favorably for CNS drug discovery libraries where minimal TPSA and molecular weight are prioritized, offering a balance between appropriate lipophilicity (LogP 2.78) and a low H-bond donor count (1 H-donor) .

Computational Chemistry CNS Drug Discovery Property-Based Design

High-Value Application Scenarios for (E)-N-Benzyl-2-phenylethene-1-sulfonamide


Preferred Building Block for CNS-Focused Fragment and Lead-Like Libraries

Based on its calculated LogP of 2.78 and TPSA of 46.17 Ų , this compound is a rationally superior choice over the N-methyl analog for synthesizing library components intended for phenotypic or target-based CNS screens, where optimized lipophilicity and lowered TPSA are correlated with higher success rates for hit identification . Its single H-bond donor further aligns with lead-likeness criteria.

Early-Stage Medicinal Chemistry Programs Requiring Amorphous Dispersion for Solubility Enhancement

Its amorphous solid-state habit, in contrast to the crystalline N-methyl analog , makes it a prime candidate for amorphous solid dispersion (ASD) formulations. This can be leveraged to overcome the solubility-limited exposure of early leads in pharmacokinetic studies, a common hurdle where crystalline analogs would necessitate more complex formulation strategies .

Synthesis of δ-Sultams via Intramolecular Diels-Alder (IMDA) Cyclization

As a vinylsulfonamide bearing a furan-containing N-benzyl equivalent, compounds of this class are known to undergo rapid, room-temperature IMDA reactions to generate pharmacologically relevant δ-sultam scaffolds with high diastereoselectivity . The N-benzyl group is integral to the conformational bias required for this cyclization, offering a specific synthetic route to complex heterocycles that simpler N-alkyl or N-aryl vinylsulfonamides cannot provide .

Ligand Exploration in Palladium-Catalyzed C-H Activation Chemistry

Related N-benzyl vinylsulfonamides have been systematically evaluated in Fujiwara-Moritani reactions [1]. The unique reactivity of the N-benzyl substituted variant (vs. unreactive N-benzyl-N-methyl derivatives) under Ru-Cu-Ag catalysis positions this compound class as a key substrate for synthesizing highly functionalized styrenyl sulfonamide intermediates, which are critical in the development of novel coupling methodologies [1].

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